molecular formula C6H11BrO2 B2890756 6-(Bromomethyl)-1,4-dioxepane CAS No. 1849266-44-9

6-(Bromomethyl)-1,4-dioxepane

Cat. No.: B2890756
CAS No.: 1849266-44-9
M. Wt: 195.056
InChI Key: QDNVTANHVRZPPN-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,4-dioxepane is an organic compound that features a bromomethyl group attached to a 1,4-dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Bromomethyl)-1,4-dioxepane can be synthesized through a multi-step process involving the bromination of 1,4-dioxepane. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions. The reaction typically requires a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1,4-dioxepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN3) for azide substitution, sodium thiolate (NaSR) for thiol substitution, and sodium alkoxide (NaOR) for alkoxide substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and aldehydes.

    Reduction: The primary product is the methyl derivative of 1,4-dioxepane.

Scientific Research Applications

6-(Bromomethyl)-1,4-dioxepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    6-(Bromomethyl)-1,3-dioxane: Similar structure but with a different ring size.

    6-(Bromomethyl)-1,4-dioxane: Similar structure but with a different ring oxygen position.

    6-(Bromomethyl)-1,4-dioxoloquinoline: Contains a quinoline ring fused with a dioxepane ring.

Uniqueness

6-(Bromomethyl)-1,4-dioxepane is unique due to its specific ring structure and the position of the bromomethyl group. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

6-(bromomethyl)-1,4-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNVTANHVRZPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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